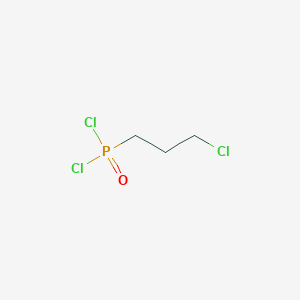
Phosphonic dichloride, (3-chloropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic dichloride, (3-chloropropyl)- is an organophosphorus compound with the molecular formula C3H6Cl3OP. It is a reactive chemical used in various synthetic processes and industrial applications. This compound is known for its ability to form derivatives and its role in the preparation of phosphorus-containing monomers and polymers .
Preparation Methods
Phosphonic dichloride, (3-chloropropyl)- can be synthesized through the reaction of hypophosphorous acid and its sodium salt with allyl alcohol . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Phosphonic dichloride, (3-chloropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols and water to form corresponding phosphonic esters and acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Hydrolysis: It hydrolyzes in the presence of water to form phosphonic acid derivatives.
Common reagents used in these reactions include alcohols, water, and other nucleophiles. The major products formed from these reactions are phosphonic esters and acids .
Scientific Research Applications
Phosphonic dichloride, (3-chloropropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic dichloride, (3-chloropropyl)- involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Phosphonic dichloride, (3-chloropropyl)- can be compared with similar compounds such as bis(3-chloropropyl)phosphinic chloride . While both compounds are reactive and used in similar applications, phosphonic dichloride, (3-chloropropyl)- is unique due to its specific reactivity and the types of derivatives it forms .
Similar compounds include:
Properties
CAS No. |
21510-86-1 |
|---|---|
Molecular Formula |
C3H6Cl3OP |
Molecular Weight |
195.41 g/mol |
IUPAC Name |
1-chloro-3-dichlorophosphorylpropane |
InChI |
InChI=1S/C3H6Cl3OP/c4-2-1-3-8(5,6)7/h1-3H2 |
InChI Key |
NIVBLBCAPKSHQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















